Cas no 156767-18-9 (Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)-)

Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- structure
156767-18-9 structure
Product Name:Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)-
CAS No:156767-18-9
MF:C10H21NO
MW:171.279843091965
CID:2779643
PubChem ID:11095073
Update Time:2025-04-21

Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)- Chemical and Physical Properties

Names and Identifiers

    • 156767-18-9
    • DTXSID10454959
    • Cyclopentanemethanol, 3-(aminomethyl)-1,2,2-trimethyl-, (1R,3S)-
    • DTXCID00405778
    • Inchi: 1S/C10H21NO/c1-9(2)8(6-11)4-5-10(9,3)7-12/h8,12H,4-7,11H2,1-3H3/t8-,10+/m1/s1
    • InChI Key: PUCMHUJJNLSQNC-SCZZXKLOSA-N
    • SMILES: OC[C@]1(C)CC[C@H](CN)C1(C)C

Computed Properties

  • Exact Mass: 171.162314293Da
  • Monoisotopic Mass: 171.162314293Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.3Ų
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